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molecular formula C10H8O2S B172265 Benzo[b]thiophene-5-acetic acid CAS No. 17381-54-3

Benzo[b]thiophene-5-acetic acid

Cat. No. B172265
M. Wt: 192.24 g/mol
InChI Key: HOVPXJOSTYXDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951963B2

Procedure details

To toluene (25 mL) suspension of 0.16 g of dichlorobis(triphenylphosphine)palladium(II) were added 0.12 g of triphenylphosphine, 0.01 g of sodium borohydride, 5.79 g of potassium tert-butoxide and 2.92 g of ethyl cyanoacetate, which was then stirred at room temperature for 10 minutes. Thereto were added 5.00 g of 5-bromobenzothiophene and 25 mL of toluene, which was then refluxed for 4 hours. Thereto was added 0.14 g of tetrakis(triphenylphosphine)palladium(0), which was then refluxed for 2 hours. Next, to the reaction solution were added 25 mL of ethanol, 2.82 g of sodium hydroxide and 5 mL of water, which was then refluxed for 6 hours. Thereto was added 2.82 g of sodium hydroxide, which was then refluxed for 5 hours. To the reaction mixture were added 15 mL of water and 0.5 g of activated carbon, and insoluble matter was filtered off. The aqueous layer was separated, and to the solution was added 35 mL of ethanol. The pH was adjusted to 2 with 15 mL of hydrochloric acid. Thereto was added 15 mL of water, which was then stirred at 40° C. Thereto was added 30 mL of water, which was stirred. After that, it was cooled. The precipitate was collected by filtration to provide 3.38 g of 2-(1-benzothiophen-5-yl)acetic acid as pale yellow solid form.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
2.82 g
Type
reactant
Reaction Step Five
Quantity
0.14 g
Type
catalyst
Reaction Step Six
Quantity
5.79 g
Type
reactant
Reaction Step Seven
Quantity
2.92 g
Type
reactant
Reaction Step Seven
Quantity
0.12 g
Type
catalyst
Reaction Step Seven
Quantity
0.01 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH2:9][C:10]([O:12]CC)=[O:11])#N.BrC1[CH:17]=[CH:18][C:19]2[S:23][CH:22]=[CH:21][C:20]=2[CH:24]=1.[OH-].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[BH4-].[Na+].O.C(O)C.C1(C)C=CC=CC=1>[S:23]1[C:19]2[CH:18]=[CH:17][C:7]([CH2:9][C:10]([OH:12])=[O:11])=[CH:24][C:20]=2[CH:21]=[CH:22]1 |f:0.1,4.5,9.10,^1:29,48,71,73,92,111|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.16 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=CS2)C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.82 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0.14 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
5.79 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.92 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.12 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.01 g
Type
catalyst
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
to the solution was added 35 mL of ethanol
ADDITION
Type
ADDITION
Details
Thereto was added 15 mL of water, which
STIRRING
Type
STIRRING
Details
was then stirred at 40° C
ADDITION
Type
ADDITION
Details
Thereto was added 30 mL of water, which
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
After that, it was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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